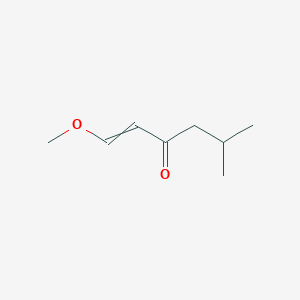

1-Methoxy-5-methylhex-1-en-3-one

Description

Retrosynthetic Analysis of the 1-Methoxy-5-methylhex-1-en-3-one Skeleton

A retrosynthetic analysis of this compound (I) identifies several potential bond disconnections that suggest viable forward synthetic routes. The most prominent features of the target molecule are the α,β-unsaturated ketone and the enol ether (β-methoxy) functionality.

Disconnection A (C=C bond): This disconnection points towards olefination reactions. One logical approach is a Horner-Wadsworth-Emmons (HWE) or Wittig-type reaction. This would involve reacting a methoxymethyl-substituted phosphonate (B1237965) ylide or phosphonium (B103445) ylide with a keto-aldehyde precursor, such as 4-methyl-2-oxopentanal.

Disconnection B (C4-C5 bond): This disconnection simplifies the molecule to a four-carbon enone fragment and an isopropyl group. This suggests an alkylation of a suitable enolate or a conjugate addition of an isopropyl nucleophile (e.g., from an organocuprate) to a simpler enone precursor.

Disconnection C (Aldol/Claisen-type): This approach disconnects the molecule at the α-β carbon bond, leading to two simpler carbonyl-containing fragments. This suggests a condensation reaction between a ketone fragment and a methoxy-substituted aldehyde or its equivalent. A more practical variant involves the condensation of isovaleraldehyde (B47997) (3-methylbutanal) with a three-carbon unit like methoxyacetone.

Disconnection D (1,3-Dicarbonyl Precursor): The β-methoxy enone structure strongly implies a 1,3-dicarbonyl precursor, specifically 2-methylheptane-3,5-dione. Enolization of this β-diketone followed by selective O-methylation (etherification) would directly yield the target enone framework. This is often one of the most direct and efficient strategies for such motifs.

These disconnections form the basis for exploring the various synthetic methodologies detailed in the following sections.

Classical and Modern Approaches to α,β-Unsaturated Ketone Synthesis

The formation of the α,β-unsaturated ketone core is a cornerstone of organic synthesis, with numerous reliable methods available.

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen, typically an aromatic aldehyde. wikipedia.org This base-catalyzed reaction is a fundamental tool for constructing α,β-unsaturated ketones. numberanalytics.comchemistry-online.com The initial aldol adduct readily dehydrates under the reaction conditions to yield the stable conjugated enone system. chemistry-online.com

While the classic Claisen-Schmidt reaction involves an aromatic aldehyde, the principle extends to reactions between different aliphatic aldehydes and ketones, provided self-condensation can be minimized. numberanalytics.com For instance, the reaction of benzaldehyde (B42025) with acetone (B3395972) first forms benzylideneacetone. If the stoichiometry is adjusted, this product can react with a second molecule of benzaldehyde to form dibenzylideneacetone. chemistry-online.com

Modern variants have improved the scope and sustainability of this reaction. Key variations include:

Choice of Base and Solvent: Different bases like NaOH, KOH, or organic bases such as piperidine (B6355638) can be used, with the solvent choice significantly impacting reaction rates and yields. numberanalytics.com

Microwave Irradiation: The use of microwaves can dramatically reduce reaction times and improve yields. numberanalytics.com

Green Catalysis: Environmentally benign catalysts and conditions have been developed, such as using choline (B1196258) hydroxide (B78521) in water, which facilitates the reaction through hydrogen-bond-mediated catalysis. bohrium.comresearchgate.net

| Catalyst/Conditions | Reactants | Product | Yield | Reference |

| NaOH, Ethanol | Benzaldehyde, Acetone | Benzylideneacetone | 80% | numberanalytics.com |

| KOH, Methanol | Benzaldehyde, Acetone | Benzylideneacetone | 75% | numberanalytics.com |

| Piperidine, Dichloromethane | Benzaldehyde, Acetone | Benzylideneacetone | 90% | numberanalytics.com |

| Choline Hydroxide, Water | Various Aldehydes & Ketones | Various Chalcones | Good to Excellent | bohrium.com |

Olefin metathesis has become a powerful strategy for forming carbon-carbon double bonds. nih.gov Specifically, cross-metathesis can be employed to synthesize α,β-unsaturated ketones and their derivatives. A direct and scalable route to γ-keto-α,β-unsaturated esters has been developed using Grubbs' second-generation catalyst for the cross-metathesis of alkyl acrylates and secondary allylic alcohols, followed by oxidation. acs.org

This two-step sequence involves:

Cross-Metathesis: An allylic alcohol is reacted with an acrylate (B77674) ester in the presence of a ruthenium catalyst (e.g., Grubbs' II) to form a γ-hydroxy-α,β-unsaturated ester. acs.org

Oxidation: The resulting allylic alcohol is then oxidized using reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane to yield the final γ-keto-α,β-unsaturated ester or ketone. acs.org

This methodology has been successfully applied to a variety of secondary allylic alcohols and alkyl acrylates, demonstrating its utility in generating complex enone structures. acs.org Furthermore, carbonyl-olefin metathesis, which can proceed via various mechanisms including through oxetane (B1205548) intermediates or via metal alkylidenes, provides another powerful, albeit less commonly used, route to these structures. nih.govmdpi.com

| Allylic Alcohol | Acrylate Partner | Metathesis Product (Alcohol) | Final Product (Ketone) | Yield (Oxidation) | Reference |

| 1-Penten-3-ol | Methyl Acrylate | Methyl (E)-5-hydroxyhept-2-enoate | Methyl (E)-5-oxohept-2-enoate | 92% (MnO₂) | acs.org |

| 1-Phenylprop-2-en-1-ol | Benzyl Acrylate | Benzyl (E)-4-hydroxy-4-phenylbut-2-enoate | Benzyl (E)-4-oxo-4-phenylbut-2-enoate | 91% (MnO₂) | acs.org |

| 1-(4-Bromophenyl)prop-2-en-1-ol | tert-Butyl Acrylate | tert-Butyl (E)-4-(4-bromophenyl)-4-hydroxybut-2-enoate | tert-Butyl (E)-4-(4-bromophenyl)-4-oxobut-2-enoate | 88% (Dess-Martin) | acs.org |

The synthesis of complex molecules often relies on the preparation of chiral building blocks. Chiral hexenones and hexynones are valuable precursors, particularly for natural product synthesis. rsc.orgrsc.org Research has focused on developing robust methods to install stereocenters in these six-carbon scaffolds early in a synthetic sequence.

One successful approach involves using a Schreiber-modified Nicholas reaction to prepare a chiral pentynoic acid, which is then converted to a Weinreb amide. rsc.org This intermediate can be treated with various nucleophiles to generate a range of chiral hexynones with defined stereochemistry. rsc.orgrsc.org These methods allow for the preparation of densely functionalized chiral hexynones, containing multiple functional groups and stereocenters, while maintaining stereochemical integrity. rsc.orgrsc.orgscispace.comresearchgate.netresearchgate.net

Similarly, chiral cyclohexenones serve as versatile intermediates. mdpi.com Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts can effectively reduce prochiral enones to chiral alcohols with high enantioselectivity. mdpi.com Another powerful strategy is the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases, which can generate quaternary stereocenters with excellent enantioselectivity (up to >99% ee). acs.org

The introduction of the β-methoxy group in the target enone is a critical step. The most common and direct method involves the O-alkylation of a β-dicarbonyl compound. The synthesis of a related compound, 3-methoxy-cyclohex-2-enone, begins with a 1,3-diketone precursor (1,3-cyclohexanedione). researchgate.net The diketone exists in equilibrium with its enol tautomer. Treatment with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, under basic conditions leads to selective O-methylation on the enol oxygen, yielding the β-methoxy enone. This strategy avoids the complexities of trying to form the enol ether on a pre-formed enone.

An alternative approach involves the reaction of an acyldithiane with an organolithium reagent followed by treatment with an electrophile in anhydrous methanol, although this transacetalization can sometimes be challenging. rsc.org

Stereoselective Synthesis of 1-Methoxy-5-methylhex-1-en-one and its Diastereomers

While this compound itself is achiral, the principles of its synthesis can be extended to chiral analogues containing one or more stereocenters. Achieving stereocontrol is paramount in modern organic synthesis.

The strategies for synthesizing chiral precursors are directly applicable here. For example, starting with a chiral hexynone, synthesized via asymmetric methods as described previously, subsequent reduction of the alkyne can lead to a chiral enone. rsc.orgrsc.org The geometry of the resulting double bond (E or Z) can often be controlled by the choice of reduction conditions (e.g., Lindlar's catalyst for Z-alkenes, or dissolving metal reduction for E-alkenes).

Furthermore, biocatalytic methods offer exceptional levels of stereocontrol. The use of ene-reductases for the asymmetric desymmetrization of prochiral cyclohexadienones demonstrates how enzymes can be used to create chiral cyclohexenones with nearly perfect enantioselectivity. acs.org These chiral building blocks can then be elaborated, for instance, through Michael additions or Corey-Chaykovsky reactions, to build molecular complexity while preserving the stereocenter. acs.org By combining these stereoselective methods for creating the carbon backbone with the functional group manipulations described earlier, a chemist can achieve the targeted synthesis of specific diastereomers of chiral analogues of this compound.

Structure

3D Structure

Properties

CAS No. |

74074-60-5 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-methoxy-5-methylhex-1-en-3-one |

InChI |

InChI=1S/C8H14O2/c1-7(2)6-8(9)4-5-10-3/h4-5,7H,6H2,1-3H3 |

InChI Key |

HHMBSKPFGNJLPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C=COC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 5 Methylhex 1 En 3 One and Its Key Analogues

Stereoselective Synthesis of 1-Methoxy-5-methylhex-1-en-3-one and its Diastereomers

Asymmetric Synthetic Approaches to Enone Stereocontrol

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) during the synthesis of enones is critical, as the biological activity and physical properties of the final product are often dependent on its specific stereoisomeric form. numberanalytics.com Asymmetric synthesis aims to produce a single stereoisomer, which is a significant challenge in chemical synthesis.

A key strategy for stereocontrol in enone synthesis is the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the direction of bond formation. numberanalytics.com This can lead to the preferential formation of one enantiomer or diastereomer over the other. For instance, the stereospecific conversion of boronic esters to enones using methoxyallene (B81269) has been developed as a method that demonstrates complete enantiospecificity with chiral migrating groups. nih.gov

Another powerful technique is substrate-controlled diastereoselectivity, where existing stereocenters in the starting material dictate the stereochemical outcome of the reaction. numberanalytics.com Furthermore, cooperative Lewis base-mediated intramolecular carbonyl hydrosilylations represent a streamlined synthesis of β-hydroxy ketone substrates, which can be further transformed into enones with predictable diastereoselectivities. acs.org

Application of Chiral Auxiliary and Organocatalytic Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. wikipedia.orgyork.ac.uk This approach has been widely applied in asymmetric synthesis. numberanalytics.com

Chiral Auxiliaries:

One of the most successful applications of chiral auxiliaries is in the Evans aldol (B89426) reaction, which utilizes chiral oxazolidinones. blogspot.comresearchgate.net These auxiliaries control the geometry of the enolate and the facial selectivity of its reaction with an aldehyde, leading to the formation of aldol products with high diastereoselectivity. blogspot.comresearchgate.net The resulting β-hydroxy ketone can then be converted to the corresponding α,β-unsaturated ketone. For example, the use of trans-2-phenylcyclohexanol as a chiral auxiliary in ene reactions has been shown to produce the desired product with a high diastereomeric ratio. wikipedia.org

Organocatalytic Methods:

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. This field has seen rapid growth and provides a powerful alternative to traditional metal-based catalysts. In the context of enone synthesis, organocatalysts have been employed in various transformations. acs.orgnih.gov

For instance, cinchona alkaloid-derived thiourea (B124793) organocatalysts have been used for the enantioselective conjugate addition of nucleophiles to enones, affording products in good yields and with high enantioselectivities. acs.orgnih.gov Another notable example is the use of imidazolidinone catalysts for the enantioselective transfer hydrogenation of cyclic enones, which generates β-stereogenic cyclic ketones. acs.orgnih.gov

Below is a table summarizing the scope of organocatalytic enone hydrogenation with various substrates:

| Entry | Enone Substrate | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | 2-Cyclopentenone | 85 | 95 |

| 2 | 2-Cyclohexenone | 90 | 92 |

| 3 | 2-Cycloheptenone | 88 | 90 |

| 10 | 3,3-Dimethyl-2-cyclopentenone | 66 | 98 |

| Data derived from studies on organocatalytic transfer hydrogenation of cyclic enones. acs.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. This involves the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

For the synthesis of α,β-unsaturated ketones, several greener alternatives to traditional methods have been developed. A metal-free hydrosulfonylation of α,β-unsaturated ketones has been reported, which proceeds under mild conditions and avoids the use of toxic and expensive metal catalysts. rsc.org This method offers high efficiency and broad functional group tolerance. rsc.org

Another sustainable approach involves the use of ultrasound in a catalyst-free synthesis of α,β-unsaturated amino ketones. researchgate.net This method is considered green as it often uses water as a solvent and avoids the need for a catalyst, leading to high atom economy and minimal waste. researchgate.net A patent also describes a green synthetic method for α,β-unsaturated ketones using air or oxygen as a clean oxidant, which reduces the manufacturing cost and pollution. google.com

The Claisen-Schmidt condensation, a well-known reaction for forming chalcones and other enones, can also be performed under greener conditions. For example, the synthesis of (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one, an analogue of the target compound, has been achieved through this reaction. researchgate.net Modifications to this reaction, such as using solvent-free conditions or aqueous media, can further enhance its environmental friendliness.

Chemical Reactivity and Derivatization Strategies of 1 Methoxy 5 Methylhex 1 En 3 One

Mechanistic Studies of Conjugate Addition Reactions to the Enone System

There is a lack of specific mechanistic studies on conjugate addition reactions for 1-Methoxy-5-methylhex-1-en-3-one in the reviewed literature. However, the general principles of conjugate addition to α,β-unsaturated ketones are well-established. In such reactions, a nucleophile attacks the electrophilic β-carbon of the enone system. This process, often referred to as a Michael addition, results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate leads to the final 1,4-addition product. The regioselectivity of the nucleophilic attack (1,2-addition to the carbonyl carbon versus 1,4-conjugate addition) is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions.

Transformations of the α,β-Unsaturated Carbonyl Moiety

Chemoselective Reduction and Oxidation Pathways

Information regarding the chemoselective reduction or oxidation of this compound is not present in the surveyed scientific literature. General methodologies for the chemoselective reduction of α,β-unsaturated ketones can target either the carbon-carbon double bond or the carbonyl group. Similarly, various reagents and conditions exist for the oxidation of such systems, but specific applications to this compound have not been documented.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

There is no specific information available concerning the participation of this compound in cycloaddition reactions such as the Diels-Alder or [2+2] cycloadditions. The electron-withdrawing nature of the carbonyl group can activate the double bond for Diels-Alder reactions with electron-rich dienes, but specific examples involving this compound are absent from the literature.

Nucleophilic and Electrophilic Additions to the Enone System

Beyond the general principles of conjugate nucleophilic addition, specific studies detailing other nucleophilic or electrophilic additions to the enone system of this compound are not available.

Modifications at the Alkyl and Methoxy (B1213986) Side Chains

Specific research on the modification of the alkyl and methoxy side chains of this compound is not found in the available literature.

Alkylation and Arylation Reactions (e.g., O-alkylation in phenolic analogues)

There is no documented information on the alkylation or arylation reactions at either the alkyl or methoxy side chains of this compound.

Functional Group Interconversions on the Alkyl Chain

There is a lack of specific published research detailing functional group interconversions on the isobutyl side chain of this compound. In theory, the saturated alkyl chain of this molecule would be relatively unreactive towards many common reagents without the introduction of more reactive functional groups.

Hypothetically, functionalization could be initiated through free-radical halogenation, which would be unselective and likely lead to a mixture of products. Subsequent nucleophilic substitution reactions could then be employed to introduce a variety of functional groups. However, no studies demonstrating this for this compound have been found.

Ether Cleavage and Formation Reactions

The vinyl ether moiety of this compound is a key functional group. Generally, vinyl ethers can be cleaved under acidic aqueous conditions to yield a ketone and an alcohol. In this case, acidic hydrolysis would be expected to produce 5-methylhexane-1,3-dione and methanol. It is important to note that no specific studies detailing the conditions or outcomes of ether cleavage for this exact compound are available in the reviewed literature.

Regarding ether formation, this compound is itself a product of an etherification process. Further ether exchange reactions, while chemically plausible, are not documented for this specific molecule in available research.

Catalyst Design and Optimization for Specific Chemical Transformations

Consistent with the lack of research on its reactivity, there are no published studies on catalyst design and optimization for chemical transformations involving this compound. The development of catalytic processes is contingent on identified, useful reactions of a substrate. Without established synthetic applications for this compound, the impetus for designing specific catalysts has not been a focus of documented research.

In broader chemical contexts, catalysts are often designed to enhance the efficiency and selectivity of reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. For a molecule like this compound, one could envision catalytic hydrogenation of the carbon-carbon double bond or reduction of the ketone. However, no literature has been found that describes the application or development of such catalytic processes for this specific enone.

Due to the absence of detailed research findings, no data tables on reaction conditions or yields can be provided.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 1 Methoxy 5 Methylhex 1 En 3 One

Spectroscopic Characterization Methods for Structural Assignment

Spectroscopic methods are indispensable for mapping the molecular architecture of 1-Methoxy-5-methylhex-1-en-3-one. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed carbon-hydrogen framework can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific signals are predicted. The vinyl protons of the enol ether will appear as doublets in the olefinic region. The methoxy (B1213986) group will present as a distinct singlet, while the protons of the isobutyl group will show characteristic splitting patterns (a doublet for the methyl groups, a multiplet for the methine, and a doublet for the methylene).

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environment. Key signals would include a downfield peak for the ketone carbonyl carbon, two signals in the olefinic region for the C=C double bond, a signal for the methoxy carbon, and distinct signals for the carbons of the isobutyl group. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the assignments. COSY establishes ¹H-¹H coupling correlations, for instance, linking the vinyl protons to each other. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing the molecular fragments together, such as correlating the methoxy protons to the C-1 carbon or the methylene (B1212753) protons at C-4 to the carbonyl carbon at C-3. mdpi.com

Predicted NMR Data for this compound The following data is predictive and based on typical chemical shift values for similar functional groups and structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 7.4-7.6 (d) | 160-165 |

| 2 | 5.5-5.7 (d) | 105-110 |

| 3 | - | 198-202 |

| 4 | 2.4-2.6 (d) | 50-55 |

| 5 | 2.0-2.2 (m) | 24-28 |

| 6 (and 6') | 0.9-1.0 (d) | 21-24 |

| OCH₃ | 3.6-3.8 (s) | 55-58 |

d = doublet, m = multiplet, s = singlet

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₄O₂), the calculated monoisotopic mass is 142.0994 Da. nih.gov HR-MS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of an isobutyl radical (•C₄H₉) or a methoxyvinyl radical (•C₃H₅O).

McLafferty rearrangement: If sterically possible, this could lead to the loss of a neutral alkene molecule.

Loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

These fragmentation patterns provide corroborating evidence for the proposed structure.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibration of its bonds.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A strong, sharp peak around 1670-1690 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ketone.

A distinct band around 1600-1640 cm⁻¹ for the C=C stretching vibration of the enol ether.

Strong C-O stretching bands for the ether linkage, typically appearing in the 1200-1275 cm⁻¹ (asymmetric) and 1075-1150 cm⁻¹ (symmetric) regions.

Absorptions in the 2850-3000 cm⁻¹ range due to C-H stretching of the aliphatic and methoxy groups.

The presence of these specific bands provides strong evidence for the key functional groups, confirming the identity of the compound as an α,β-unsaturated methoxy ketone.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| α,β-Unsaturated Ketone | C=O Stretch | 1670 - 1690 | Strong |

| Alkene (Enol Ether) | C=C Stretch | 1600 - 1640 | Medium |

| Enol Ether | =C-O-C Stretch | 1200 - 1275 | Strong |

| Alkyl C-H | C-H Stretch | 2850 - 2980 | Medium-Strong |

Chromatographic Separation and Quantitative Analysis Techniques

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or, in some cases, its own isomers. These methods are fundamental for assessing purity and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is ideal for analyzing volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and travels through a long, thin capillary column. nist.gov Compounds separate based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it enters the mass spectrometer, which provides a mass spectrum for that component. This allows for the identification of not only the main compound by its retention time and mass spectrum but also any volatile impurities present in the sample. This is crucial for monitoring reaction progress and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally unstable compounds, and it offers high-resolution separation. For a compound like this compound, reversed-phase HPLC would be the method of choice. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol).

The purity of a sample is determined by injecting it into the HPLC system and monitoring the output with a detector, commonly a UV detector set to a wavelength where the α,β-unsaturated ketone chromophore absorbs strongly (around 220-270 nm). A pure sample should ideally yield a single, sharp peak. The area of this peak is proportional to the concentration of the compound, allowing for precise quantification. Any impurities would appear as separate peaks, and their area percentage can be calculated to determine the purity level.

Furthermore, if the synthesis could potentially create stereoisomers (E/Z isomers of the double bond), chiral HPLC, which uses a chiral stationary phase, could be employed to separate and quantify these different isomeric forms.

Coupled Analytical Techniques (e.g., GC/Direct Deposition-FTIR)

The structural elucidation and purity assessment of volatile and semi-volatile compounds like this compound are significantly enhanced by the use of coupled, or hyphenated, analytical techniques. Among these, Gas Chromatography/Direct Deposition-Fourier Transform Infrared (GC/DD-FTIR) spectroscopy stands out as a powerful tool. This method combines the high-resolution separation capabilities of gas chromatography (GC) with the structural diagnostic power of Fourier-transform infrared (FTIR) spectroscopy.

In a typical GC/DD-FTIR setup, the sample mixture is first injected into the gas chromatograph. The individual components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column. As each separated component elutes from the column, it is directed to a direct deposition interface. This interface cryogenically traps the analyte onto a cooled, infrared-transparent window (often made of zinc selenide). The window is then rotated, and the deposited analyte is analyzed by an FTIR spectrometer. This process generates a unique infrared spectrum for each separated component.

For this compound, this technique offers several advantages. The initial GC separation would isolate the compound from any impurities, starting materials, or byproducts from its synthesis. The subsequent FTIR analysis of the deposited, pure compound provides unambiguous structural information, which is crucial for confirming its identity and assessing its purity. The direct deposition method is particularly advantageous as it concentrates the sample, thereby increasing the sensitivity of the FTIR measurement compared to light-pipe based GC-FTIR interfaces.

The interpretation of the resulting FTIR spectrum would focus on identifying the characteristic absorption bands corresponding to the functional groups present in this compound. As an α,β-unsaturated ketone with a methoxy group, several key vibrational modes would be expected. The conjugation of the carbonyl group with the carbon-carbon double bond is known to shift the C=O stretching frequency to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹, compared to a saturated ketone which appears around 1715 cm⁻¹. orgchemboulder.com The C=C stretching vibration of the α,β-unsaturated system would also be a prominent feature. The presence of the methoxy group (-OCH₃) would be confirmed by its characteristic C-O stretching vibrations.

A detailed analysis of the spectrum would allow for the comprehensive structural confirmation of this compound. The high-quality spectrum obtained from a direct deposition interface can be compared against a reference spectrum or used to build a spectral library. Furthermore, the high resolution of the initial gas chromatographic separation allows for the detection and subsequent identification of any isomeric impurities or related compounds that may be present in the sample.

Below is a table summarizing the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| α,β-Unsaturated Ketone | C=O Stretch | 1685 - 1666 |

| Alkene | C=C Stretch | ~1640 - 1620 |

| Alkene | =C-H Stretch | ~3040 - 3010 |

| Alkene | =C-H Bend | ~990 - 960 |

| Ether | C-O-C Asymmetric Stretch | ~1275 - 1200 |

| Ether | C-O-C Symmetric Stretch | ~1150 - 1085 |

| Alkyl | C-H Stretch (sp³) | ~2960 - 2850 |

| Alkyl | C-H Bend | ~1470 - 1450 and ~1375 - 1365 |

Theoretical and Computational Studies of 1 Methoxy 5 Methylhex 1 En 3 One

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 1 Methoxy 5 Methylhex 1 En 3 One Analogues

Design Principles for Modulating Biological Activities through Structural Features

The design of biologically active molecules, including analogues of 1-methoxy-5-methylhex-1-en-3-one, is guided by principles of molecular recognition. numberanalytics.com This involves the specific interaction between molecules through non-covalent forces. numberanalytics.comnih.gov The α,β-unsaturated carbonyl functionality is a key structural feature that can be modified to fine-tune biological activity. researchgate.net While historically viewed with caution due to potential indiscriminate reactivity, careful modification of this moiety has led to analogues with improved biological profiles. researchgate.net

For instance, in chalcones, which also possess an enone system, structural changes have been extensively studied to enhance therapeutic potential. nih.gov Modifications to the aromatic rings of chalcones, while keeping the enone moiety intact, have yielded a wide variety of bioactive compounds. ijpsjournal.com The general principle is that the enone group is crucial for activity, and its removal often leads to inactive compounds. nih.gov The design of new analogues often involves creating variations in the substituents on the core structure to optimize interactions with biological targets. ijpsjournal.com

Role of the Enone Moiety in Molecular Recognition and Biological Interactions (e.g., Michael Acceptor Properties)

The enone moiety is a critical pharmacophore in many biologically active compounds. thinkindiaquarterly.org It consists of a double bond conjugated to a keto group, creating an α,β-unsaturated carbonyl system. thinkindiaquarterly.orgwikipedia.org This arrangement results in two electrophilic sites: the β-carbon and the carbonyl carbon, making the molecule a Michael acceptor. thinkindiaquarterly.orglibretexts.org

This electrophilic nature allows the enone moiety to interact with nucleophilic groups present in biological macromolecules, such as the amino acid residues of proteins. thinkindiaquarterly.org Under physiological conditions, thiol groups (from cysteine) and amine groups are potential nucleophiles that can undergo a Michael addition reaction with the enone. nih.gov This covalent interaction can modify the function of biological proteins, leading to a range of biological responses, including anticancer, antioxidant, and anti-inflammatory activities. thinkindiaquarterly.orgnih.gov

The reactivity of the enone as a Michael acceptor is a key determinant of its biological effect. nih.gov The formation of covalent bonds with target proteins can lead to either reversible or irreversible inhibition, depending on the nature of the addition. thinkindiaquarterly.org This property is a cornerstone of the mechanism of action for many natural and synthetic compounds containing the enone scaffold. nih.gov

Influence of Substituent Effects on Bioactivity Profiles

In chalcone (B49325) analogues, which feature an enone system flanked by two aromatic rings, the nature and position of substituents on these rings significantly influence their biological activity. researchgate.net Hydroxy and methoxy (B1213986) groups are common substituents that can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets. researchgate.net

For example, the presence of hydroxyl groups, particularly a 3,4-dihydroxy substitution pattern on one of the benzene (B151609) rings, has been shown to confer potent antioxidant activity. nih.gov These groups can act as free radical scavengers. nih.gov In contrast, their methoxy-substituted counterparts may show reduced or no direct antioxidant activity. nih.gov The position of these substituents is also crucial. For instance, a free hydroxyl group at the 4-position of ring A in certain methoxy-chalcones was found to be essential for their antibacterial activity. ijpsjournal.com

The anticancer activity of chalcones is also heavily influenced by the substitution pattern. researchgate.net The presence of electron-donating groups like methoxy and hydroxy can enhance cytotoxicity against various cancer cell lines. researchgate.net The trans geometry of the molecule, which can be influenced by α-substitutions on the enone bridge, has also been suggested to contribute to enhanced cytotoxic effects. researchgate.net

Table 1: Effect of Aromatic Ring Substituents on the Biological Activity of Chalcone Analogues

| Substituent | Position | Biological Activity | Reference |

| 3,4-Dihydroxy | Benzene Ring | Potent antioxidant activity | nih.gov |

| 4-Hydroxy | Ring A | Essential for antibacterial activity | ijpsjournal.com |

| Methoxy/Hydroxy | Aryl Rings | Can enhance anticancer cytotoxicity | researchgate.net |

| α-Fluoro | Enone Bridge | Potent cytotoxicity and tubulin inhibition | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

While much of the research on enone-containing compounds has focused on aromatic analogues like chalcones, the structure of the alkyl chain in aliphatic enones like this compound is also a critical determinant of biological efficacy. The branching and length of the alkyl chain can impact the molecule's hydrophobicity, steric profile, and metabolic stability.

Studies on other classes of compounds, such as naphthenic acids, have demonstrated that increased branching of the alkyl side chain can lead to decreased rates of biotransformation. nih.gov For instance, a compound with a non-branched alkyl side chain was almost completely transformed by microorganisms, whereas its highly branched tertiary-butyl isomer showed very little transformation. nih.gov This resistance to degradation can influence the compound's persistence and bioavailability.

In the context of ionic liquids, alkyl chain branching has been shown to affect physical properties like water solubility and can have a non-trivial impact on toxicity, which is dependent on the nature of the core structure. nih.gov For aliphatic enones, it can be inferred that the iso-butyl group in this compound (a branched alkyl chain) will influence its interaction with biological membranes and metabolic enzymes differently than a straight-chain analogue. This branching can affect the molecule's ability to fit into the active site of an enzyme, potentially altering its inhibitory potency.

Investigation of Molecular Targets and Pathway Perturbations

The electrophilic nature of the enone moiety makes it a reactive handle for interacting with and modulating the activity of various enzymes. researchgate.net As Michael acceptors, enone-containing compounds can form covalent adducts with nucleophilic residues, particularly cysteine, in the active or allosteric sites of enzymes. researchgate.net This can lead to the inhibition of enzyme function and the perturbation of entire metabolic pathways. wikipedia.org

For example, α,β-unsaturated ketones have been shown to target and inhibit enzymes involved in critical cellular processes. researchgate.net The interaction is not always indiscriminate; the specific reactivity and cellular localization of the enone can lead to preferential targeting of certain proteins. nih.gov The α,β-unsaturated ketone group of zerumbone, for instance, shows preferential reactivity towards the thiol group of glutathione. researchgate.net

The modulation of metabolic pathways is a key outcome of these enzyme interactions. nih.gov Metabolic pathways are series of chemical reactions in a cell, catalyzed by enzymes. wikipedia.org By inhibiting a key enzyme, an enone-containing compound can disrupt the flow of metabolites through a pathway. This can have significant consequences for the cell, such as inducing apoptosis or altering its metabolic state. mdpi.comnih.gov For example, α,β-unsaturated carbonyl compounds have been identified as mitochondrial toxins, suggesting they can interfere with energy metabolism pathways like oxidative phosphorylation. wikipedia.orgnih.gov

Cell Cycle Modulation and Apoptotic Induction Studies (in vitro) of this compound Analogues

In the realm of anticancer research, the investigation of cell cycle modulation and the induction of apoptosis are pivotal in determining the therapeutic potential of novel compounds. While direct studies on this compound are limited in publicly available literature, research on its close structural analogues, particularly those sharing the α,β-unsaturated ketone framework, provides significant insights into its potential mechanisms of action.

A notable study focused on the chalcone analogue, (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one , which bears a strong structural resemblance to the target compound. This research demonstrated its cytotoxic effects and its ability to induce apoptosis in human cervical cancer (HeLa) cells. The study compared the analogue's activity with dehydrozingerone (B89773) and the established chemotherapeutic drug, cisplatin (B142131).

The cytotoxic effects of this analogue on HeLa cells were evaluated at 24 and 48 hours, revealing a dose-dependent increase in cytotoxicity. The half-maximal inhibitory concentration (IC50) values underscore its potency.

Table 1: Comparative IC50 Values on HeLa Cells after 48 hours

| Compound | IC50 (µM) |

| (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one | 3.64 |

| Cisplatin | 3.80 |

| Dehydrozingerone | 2.41 |

This table was generated based on data from a study on a structural analogue. nih.gov

Further investigation into the mechanism of cell death induced by (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one revealed the induction of apoptosis. Flow cytometry analysis confirmed that treatment with the compound led to a significant increase in the apoptotic cell population in a dose-dependent manner. Morphological changes consistent with apoptosis were also observed in the treated HeLa cells. nih.gov The study concluded that this chalcone analogue was a more potent inducer of apoptosis compared to dehydrozingerone and cisplatin under the tested conditions. nih.gov

General studies on α,β-unsaturated ketones suggest that their biological activity, including the induction of apoptosis, is often linked to their ability to act as Michael acceptors. This reactivity allows them to form covalent bonds with nucleophilic residues, such as cysteine, in cellular proteins. This interaction can disrupt the function of key proteins involved in cell cycle regulation and apoptosis, such as caspases and proteins of the Bcl-2 family. For instance, some α,β-unsaturated ketones have been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

The structure of the α,β-unsaturated ketone moiety is crucial for this activity. The presence of a non-sterically hindered Michael acceptor is often considered an essential requirement for cytotoxic and pro-apoptotic effects in this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. These models are instrumental in predictive biology and for the rational design and optimization of lead compounds in drug discovery.

For the class of α,β-unsaturated ketones and chalcones, to which this compound belongs, QSAR studies have been employed to understand the structural features that govern their anticancer activity. While specific QSAR models for this compound were not found in the reviewed literature, the general principles derived from studies on analogous compounds are highly relevant.

QSAR models for chalcones and related α,β-unsaturated ketones typically utilize a variety of molecular descriptors to quantify structural and physicochemical properties. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of molecular orbitals (HOMO and LUMO). They are crucial for understanding the reactivity of the Michael acceptor system.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters. They help to define the structural requirements for binding to a biological target.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in target proteins.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching.

A common finding in QSAR studies of chalcones is that hydrophobic interactions can be a crucial factor for their antitumor activity. For example, a 3D-QSAR study on a series of flavonoids revealed that hydrophobic interactions were key for the binding of the natural chalcone, lonchocarpin, to the Bcl-2 protein, a key regulator of apoptosis. bohrium.comresearchgate.net

The general workflow for developing a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

The insights gained from such QSAR models can guide the synthesis of new analogues with potentially improved activity. For instance, if a model indicates that increased hydrophobicity in a particular region of the molecule enhances activity, new compounds can be designed with more lipophilic substituents in that position. Similarly, if electronic properties are shown to be critical, modifications can be made to tune the reactivity of the α,β-unsaturated system.

Advanced Applications in Materials Science and Synthetic Chemistry

1-Methoxy-5-methylhex-1-en-3-one as a Building Block in Complex Molecule Synthesis

The reactivity of this compound allows for its incorporation into a variety of complex molecular scaffolds, including analogues of natural products and novel heterocyclic systems.

Synthesis of Natural Product Analogues

While direct total synthesis of natural products using this compound is not extensively documented, its structural motifs are present in various bioactive compounds. For instance, a closely related analogue, (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one, which shares the same core structure, has been synthesized and evaluated for its potential as an antitumor agent. researchgate.net This compound is an analogue of dehydrozingerone (B89773), a naturally occurring compound found in ginger. The synthesis involved a Claisen-Schmidt condensation of vanillin (B372448) with 4-methyl-2-pentanone. researchgate.net The resulting chalcone (B49325) analogue demonstrated significant cytotoxic effects against HeLa cells, suggesting that the enone functionality is crucial for its biological activity. researchgate.net This highlights the potential of this compound as a scaffold for developing new therapeutic agents by modifying its structure to mimic that of known natural products.

| Compound | Core Structure | Application/Significance |

| This compound | α,β-Unsaturated Ketone | Building block for complex molecules |

| (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one | Chalcone Analogue | Antitumor agent against HeLa cells researchgate.net |

| Dehydrozingerone | Natural Product | Found in ginger, model for synthetic analogues |

| Vanillin | Natural Product | Starting material for chalcone synthesis researchgate.net |

Construction of Novel Heterocyclic Systems (e.g., Furans, Pyrans)

The dienophilic nature of the activated double bond in this compound makes it a valuable reactant in cycloaddition reactions for the synthesis of heterocyclic systems.

Pyrans: The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can be employed to construct pyran derivatives. wikipedia.org In this context, this compound can act as the dienophile, reacting with a conjugated diene. The presence of the electron-withdrawing ketone and the electron-donating methoxy (B1213986) group on the double bond influences the regioselectivity and stereoselectivity of the cycloaddition. For example, the reaction of a 1-methoxy-1,3-butadiene (B1596040) with an acrylate (B77674) dienophile has been studied using density functional theory (DFT) to understand the stability and stereochemistry of the resulting cyclohexene (B86901) adduct, which is a precursor to pyran-like structures. researchgate.net This suggests that this compound could similarly be used to generate highly substituted pyran systems, which are common cores in many natural products and pharmaceuticals.

Furans: While not a direct application of Diels-Alder chemistry, the α,β-unsaturated ketone moiety can be a precursor to furan (B31954) rings through various synthetic routes. One common method involves the reaction of the enone with a suitable three-carbon synthon, followed by cyclization and dehydration.

Precursor for Advanced Polymeric Materials or Catalytic Systems

The vinyl group in this compound allows it to function as a monomer in polymerization reactions, leading to the formation of advanced polymeric materials. The reactivity of other α,β-unsaturated ketones, such as ethyl vinyl ketone, has been investigated in inhalation toxicity studies, indicating their potential for widespread exposure and use in various applications. nih.gov

Development of Chemical Probes for Biological Systems Studies

The α,β-unsaturated ketone moiety in this compound is a Michael acceptor, making it a reactive electrophile that can covalently bind to nucleophilic residues in biomolecules, such as the thiol group of cysteine in proteins. This reactivity is the basis for its potential application in the development of chemical probes for studying biological systems.

By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, onto the this compound scaffold, it could be transformed into a chemical probe capable of selectively labeling specific proteins or enzymes. The selectivity of the probe would be determined by the accessibility and reactivity of the target nucleophile within the protein's three-dimensional structure. Such probes are invaluable tools in chemical biology for identifying protein targets of bioactive small molecules, elucidating enzymatic mechanisms, and visualizing biological processes in living cells. While no specific chemical probes based on this compound have been reported, the underlying chemical principles strongly support its potential in this exciting field of research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methoxy-5-methylhex-1-en-3-one, and what challenges arise in achieving regioselectivity?

- Methodology : The compound can be synthesized via α,β-unsaturated ketone formation through aldol condensation, followed by methoxy group introduction. Key challenges include controlling regioselectivity during enol ether formation and minimizing side reactions (e.g., over-oxidation). Evidence from analogous enone syntheses suggests using Lewis acid catalysts (e.g., BF₃·OEt₂) to direct methoxy group placement .

- Experimental Design : Optimize reaction conditions (temperature, solvent polarity) and monitor intermediates via TLC or GC-MS. Use deuterated solvents in NMR to confirm regiochemistry .

Q. How can the stereochemical configuration of this compound be resolved using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SCXRD) remains the gold standard. For small molecules, SHELX software (e.g., SHELXL for refinement) enables precise determination of bond angles and torsional parameters .

- Data Contradictions : Discrepancies between calculated (DFT) and experimental bond lengths may arise from crystal packing effects. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity of methyl/methoxy groups) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR for backbone structure; DEPT-135 to distinguish CH₃ groups.

- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and enol ether (C-O-C, ~1250 cm⁻¹) stretches.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO). The α,β-unsaturated ketone moiety is electrophilic; DFT can model regioselectivity in Michael additions. Compare activation energies for competing pathways (e.g., 1,2- vs. 1,4-addition) .

- Validation : Experimental kinetic studies (e.g., stopped-flow spectroscopy) under varying pH and solvent conditions .

Q. What role does conformational isomerism play in the stability of this compound?

- Methodology : Analyze rotational barriers around the enone system using variable-temperature NMR. For example, the methoxy group’s orientation (s-cis vs. s-trans) impacts conjugation with the carbonyl. Computational studies (MD simulations) can quantify energy differences between conformers .

- Data Interpretation : Correlate DFT-predicted torsional angles with SCXRD results to resolve ambiguities .

Q. How does this compound interact with biomolecular targets (e.g., enzymes) in mechanistic studies?

- Methodology :

- Docking Simulations : Use AutoDock Vina to predict binding modes with active sites.

- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorescence quenching or calorimetry.

- Isotopic Labeling : Incorporate ¹³C at the carbonyl carbon to track metabolic fate .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.